N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.20861303 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
AKOS001817332, also known as F6548-1439, is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor . The primary target of this compound is the HIF-PH enzyme .
Mode of Action
The compound is designed to stabilize hypoxia-inducible factor (HIF) , a transcription factor that regulates the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels . By inhibiting the HIF-PH enzyme, AKOS001817332 exploits the same mechanism of action used by the body to naturally adapt to lower oxygen availability associated with a moderate increase in altitude .
Biochemical Pathways
The stabilization of HIF leads to increased production of erythropoietin (EPO), a hormone that stimulates the production of RBCs . This process is part of the body’s natural response to hypoxia (low oxygen levels). The compound also improves iron mobilization, potentially eliminating the need for intravenous iron administration and reducing the overall need for iron supplementation .
Pharmacokinetics
It is known that the compound is administered orally .
Result of Action
The primary result of AKOS001817332’s action is an increase in hemoglobin levels, which is achieved predictably and sustainably . This leads to improved oxygen delivery, which is beneficial in conditions such as anemia related to chronic kidney disease .
Action Environment
The efficacy of AKOS001817332 is influenced by the body’s oxygen levels. The compound’s mechanism of action is designed to mimic the body’s natural response to hypoxia, which is triggered by lower oxygen availability
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-4-19-10-12-21(13-11-19)29-24(31)23-17(2)18(3)33-25(23)28(26(29)32)16-22(30)27-15-14-20-8-6-5-7-9-20/h8,10-13H,4-7,9,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYWZGQQTFBASD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCCC4=CCCCC4)SC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.